molecular formula C13H15N3O3 B15056173 Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate CAS No. 15001-12-4

Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B15056173
CAS No.: 15001-12-4
M. Wt: 261.28 g/mol
InChI Key: IVPHBHOKIBKHEE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its unique properties compared to other similar compounds.

Biological Activity

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 15001-12-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.28 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Synthesis and Structure

The synthesis of this compound involves the reaction of substituted acetophenone derivatives with diethyl oxalate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate. The final product is characterized using various analytical techniques, including elemental analysis and NMR spectroscopy .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. This compound has been evaluated using the carrageenan-induced paw edema model in rats. The results demonstrated that modifications in the pyrazole scaffold can enhance anti-inflammatory effects. Notably, compounds with methoxy substitutions showed improved activity compared to controls .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameActivity (Inhibition %)Reference
This compoundSignificant
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateHigh
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateModerate

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Studies reveal that this compound exhibits cytotoxic effects, particularly against breast (MCF7) and lung (A549) cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
Hep-217.82

The mechanism underlying the biological activities of this compound appears to involve the inhibition of key signaling pathways related to inflammation and cancer progression. Specifically, studies suggest that this compound may inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase. Additionally, it has been shown to inhibit pro-inflammatory cytokine release in vitro .

Case Studies

In a controlled study evaluating the analgesic effects of pyrazole derivatives, including this compound, researchers found significant reductions in pain responses in animal models subjected to acetic acid-induced writhing tests. These findings support the compound's role as a potential therapeutic agent for pain management .

Properties

CAS No.

15001-12-4

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3

InChI Key

IVPHBHOKIBKHEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

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